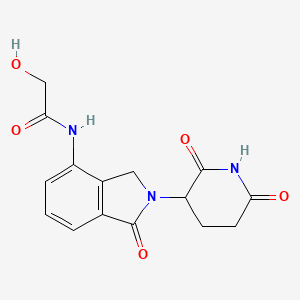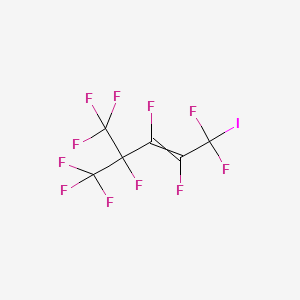
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is a fluorinated organic compound known for its unique molecular structure and high reactivity. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group, which contribute to its distinct chemical properties. It is a clear, pale liquid with a molecular weight of 407.95 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene typically involves the introduction of fluorine and iodine atoms into a pentene backbone. One common method involves the reaction of a suitable pentene precursor with fluorinating agents and iodine sources under controlled conditions. The reaction conditions often include the use of solvents, temperature control, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors and advanced purification techniques. These methods ensure the consistent production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while addition reactions can produce various adducts .
Aplicaciones Científicas De Investigación
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,3,4,5,5,5-Octafluoro-1-bromo-4-(trifluoromethyl)-2-pentene
- 1,1,2,3,4,5,5,5-Octafluoro-1-chloro-4-(trifluoromethyl)-2-pentene
- 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(difluoromethyl)-2-pentene
Uniqueness
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is unique due to the presence of both iodine and a trifluoromethyl group, which impart distinct reactivity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propiedades
IUPAC Name |
1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGOHYMGKSXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896760 |
Source


|
| Record name | 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96288-51-6 |
Source


|
| Record name | 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
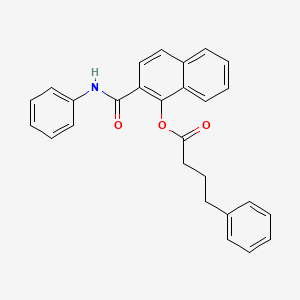
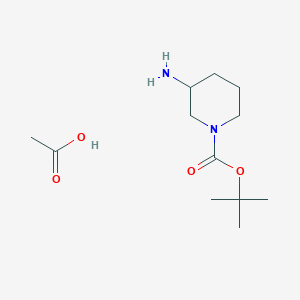
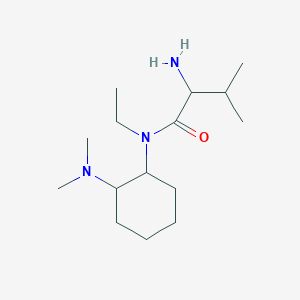
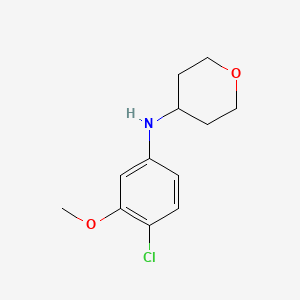
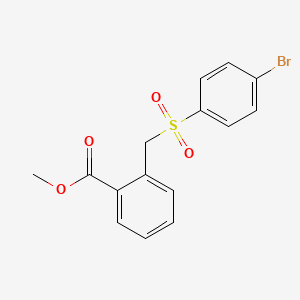
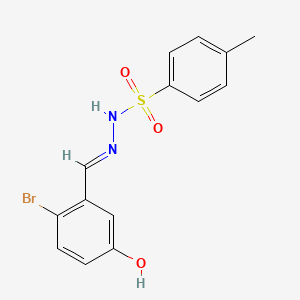
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
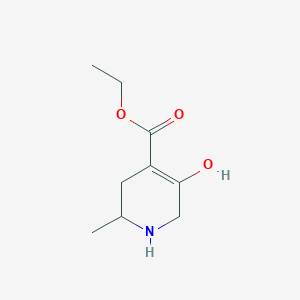
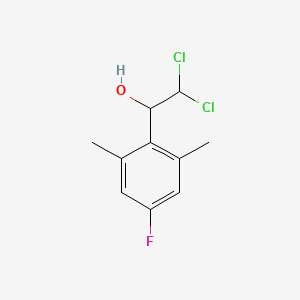
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)

